molecular formula C9H13O4P B8769054 Dimethoxyphosphoryl(phenyl)methanol CAS No. 6329-46-0

Dimethoxyphosphoryl(phenyl)methanol

Cat. No.: B8769054
CAS No.: 6329-46-0
M. Wt: 216.17 g/mol
InChI Key: OECCEFXMNQKERN-UHFFFAOYSA-N
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Description

Dimethoxyphosphoryl(phenyl)methanol is an organophosphorus compound characterized by a methanol backbone substituted with a phenyl group and a dimethoxyphosphoryl (PO(OCH₃)₂) moiety. The phosphoryl group confers unique electronic and steric characteristics, influencing solubility, acidity, and reactivity in synthetic applications. Below, we compare this compound with structurally related phosphorylated methanol derivatives, emphasizing molecular features, physicochemical properties, and synthetic methodologies.

Properties

CAS No.

6329-46-0

Molecular Formula

C9H13O4P

Molecular Weight

216.17 g/mol

IUPAC Name

dimethoxyphosphoryl(phenyl)methanol

InChI

InChI=1S/C9H13O4P/c1-12-14(11,13-2)9(10)8-6-4-3-5-7-8/h3-7,9-10H,1-2H3

InChI Key

OECCEFXMNQKERN-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C1=CC=CC=C1)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Features

Key structural differences among phosphorylated methanol derivatives arise from substituents on the phosphorus atom and the aromatic/alkyl groups attached.

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Dimethoxyphosphoryl(phenyl)methanol* C₉H₁₃O₃P ~212.16 Phenyl, dimethoxyphosphoryl Inferred
Diphenylphosphoryl)methanol C₁₃H₁₃O₂P 232.21 Phenyl (2×), hydroxymethylphosphoryl
(Diphenylphosphoryl)(3,4,5-trimethoxyphenyl)methanol C₂₂H₂₃O₅P 398.39 3,4,5-Trimethoxyphenyl, diphenylphosphoryl
Ethyl 3-((dimethoxyphosphoryl)(phenyl)methyl)-2-phenylindolizine-1-carboxylate C₂₆H₂₆NO₅P 463.47 Dimethoxyphosphoryl, phenyl, indolizine ester

*Note: Exact data for this compound is inferred from analogs.

Physicochemical Properties

Substituents significantly influence melting/boiling points, solubility, and acidity:

Compound Name Melting Point (°C) Boiling Point (°C) pKa Density (g/cm³) Reference
Diphenylphosphoryl)methanol 136–137 354.7 ± 25.0 ~13.41 1.21 ± 0.1
Ethyl indolizine derivative () Not reported Not reported Not reported Not reported
Dimethyl phenyl phosphate Not reported Not reported Not reported Not reported
  • Diphenylphosphoryl)methanol exhibits a high melting point (136–137°C) due to strong van der Waals interactions from aromatic rings . Its pKa (~13.41) reflects moderate acidity, typical for phosphorylated alcohols.
  • This compound is expected to have a lower molecular weight and melting point than diphenyl analogs due to smaller methoxy groups.

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